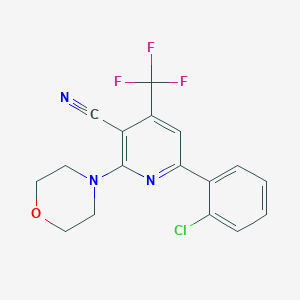

6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Description

6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a 2-chlorophenyl group at the 6-position, a morpholino moiety at the 2-position, and a trifluoromethyl group at the 4-position of the pyridine ring. This compound is commercially available, with five suppliers listed in the literature, indicating its relevance in pharmaceutical or materials research .

The trifluoromethyl group enhances electronegativity and metabolic stability, while the morpholino substituent may improve solubility compared to lipophilic groups like aryl amines. The 2-chlorophenyl group likely contributes to steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding and crystal packing .

Properties

IUPAC Name |

6-(2-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O/c18-14-4-2-1-3-11(14)15-9-13(17(19,20)21)12(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSSWELDYMNWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the construction of the pyridine ring. One common approach is the Skraup synthesis, which involves the reaction of 2-chlorobenzaldehyde with 2-morpholino-4-(trifluoromethyl)nicotinonitrile under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques, such as continuous flow chemistry, to improve efficiency and scalability. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize the formation of by-products. Additionally, the choice of solvents and reagents can be tailored to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using hydride donors like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its pharmacological properties, such as its ability to modulate enzyme activity or bind to receptors, make it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties and reactivity make it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of nicotinonitrile derivatives vary significantly with substituents. Key comparisons are summarized below:

Key Observations:

- Melting Points: Aryl amino-substituted derivatives (e.g., 3k, 3l) exhibit higher melting points (200–206°C) compared to amino- or alkoxy-substituted analogs, likely due to stronger intermolecular hydrogen bonding .

- Spectral Data: The nitrile group (C≡N) in all compounds shows IR absorption near 2220 cm⁻¹.

Hydrogen Bonding and Crystal Packing

The morpholino group in the target compound may participate in weaker hydrogen bonds compared to primary amines (e.g., 3k, 3l) due to its tertiary nitrogen. emphasizes that hydrogen-bonding patterns (e.g., graph-set analysis) dictate crystal packing and solubility. For example, aryl amino groups in 3k and 3l likely form N–H···N or N–H···O bonds, whereas the morpholino group may engage in C–H···O interactions, altering solubility and crystallinity .

Biological Activity

6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a nicotinonitrile core with the following substituents:

- 2-Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Morpholino group : Often associated with improved solubility and bioavailability.

- Trifluoromethyl group : Known for increasing metabolic stability and enhancing biological activity through strong electron-withdrawing effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to receptors or enzymes, potentially modulating their activity. This modification can lead to:

- Increased membrane permeability.

- Enhanced interactions with protein targets through hydrogen bonding.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer properties : Inhibiting cell proliferation in various cancer cell lines.

- Anti-inflammatory effects : Modulating pathways involved in inflammation.

- Enzyme inhibition : Targeting cholinesterases, cyclooxygenases, and other enzymes critical in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Enzyme inhibition | Competitive inhibition of cholinesterases |

Case Studies

- Anticancer Activity : A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The presence of the trifluoromethyl group was noted to enhance this activity due to improved interactions with cellular targets.

- Enzyme Inhibition : In vitro assays showed that this compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to standard inhibitors like donepezil. This inhibition suggests potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.